N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide
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Overview
Description
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C23H22ClN5O2 and its molecular weight is 435.91. The purity is usually 95%.
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Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidin, which share structural similarities with the specified compound, exhibit significant anticancer and anti-inflammatory properties. For instance, a study highlighted the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, showcasing their potential as anticancer and anti-5-lipoxygenase agents. These compounds were tested for their cytotoxic activities against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines, with some showing promising results in inhibiting cancer cell growth (Rahmouni et al., 2016). This indicates the potential therapeutic application of such compounds in cancer treatment.
Synthesis and Chemical Reactivity
The chemical reactivity and synthesis pathways of pyrazolopyrimidin derivatives have been extensively studied, providing valuable insights into the chemical behavior and modification possibilities of such compounds. For example, research focusing on the synthesis of 2-substituted 2,6-dihydro-3-hydroxy-7H-pyrazolo[4,3-d]pyrimidin-7-ones offers a glimpse into the methodologies for creating structurally similar compounds, emphasizing the versatility and adaptability of these chemical frameworks for various synthetic applications (Ochi & Miyasaka, 1983).
Enzymatic Activity Enhancement
Another fascinating area of research is the exploration of pyrazolopyrimidin derivatives for enzymatic activity enhancement. A study demonstrated that certain derivatives significantly increased the reactivity of cellobiase, an enzyme crucial for the breakdown of cellulose into glucose. This finding suggests potential industrial and biotechnological applications, where these compounds could be used to enhance enzymatic processes, possibly in biofuel production or in the degradation of biomass (Abd & Gawaad, 2008).
Antibacterial Properties
Moreover, the antibacterial properties of pyrazolopyrimidin derivatives have been highlighted in several studies, underscoring their potential as novel antibacterial agents. Research into the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety, for example, has shown that some pyrazolopyrimidin derivatives exhibit high antibacterial activity against various bacterial strains. This opens up possibilities for the development of new antibiotics to combat resistant bacterial infections (Azab et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been found to target protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Related compounds have been shown to inhibit pkb in an atp-competitive manner, providing nanomolar inhibitors with significant selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Compounds that inhibit pkb, like this one, can affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway is involved in cell proliferation and survival, and its deregulation is a common molecular pathology in many human cancers .
Pharmacokinetics
Similar compounds have been reported to have low oral bioavailability due to rapid clearance and metabolism in vivo .
Result of Action
Related compounds have been shown to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Properties
IUPAC Name |
N-[2-[5-[(4-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c24-19-9-6-18(7-10-19)15-28-16-26-22-20(23(28)31)14-27-29(22)13-12-25-21(30)11-8-17-4-2-1-3-5-17/h1-7,9-10,14,16H,8,11-13,15H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDUPEGSEXNTRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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